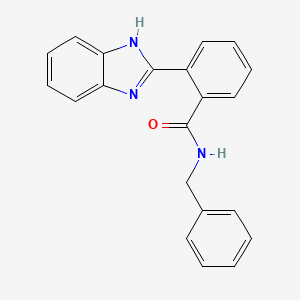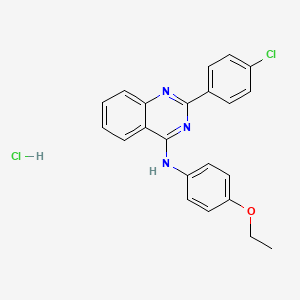
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in cancer and other diseases.
作用機序
EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF). Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, leading to activation of downstream signaling pathways. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride specifically targets the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to inhibit cell proliferation, migration, and survival in cancer cells, as well as angiogenesis and metastasis. It has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride is a highly specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying the role of EGFR in disease. However, its specificity also limits its use in studying other tyrosine kinases that may be involved in the same signaling pathways. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for research involving 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for use in cancer therapy. Another area is the investigation of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride in combination with other targeted therapies or immunotherapies may improve treatment outcomes in cancer patients. Finally, the development of more soluble forms of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride may expand its use in in vivo experiments.
合成法
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride can be synthesized using a multi-step reaction process involving the condensation of 4-chloroaniline and 4-ethoxybenzaldehyde to produce 2-(4-chlorophenyl)-4-ethoxybenzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been extensively used in scientific research to investigate the role of EGFR in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to decreased cell proliferation, migration, and survival in cancer cells. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has also been used to study the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/Erk pathways.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O.ClH/c1-2-27-18-13-11-17(12-14-18)24-22-19-5-3-4-6-20(19)25-21(26-22)15-7-9-16(23)10-8-15;/h3-14H,2H2,1H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWHKGAEIWEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
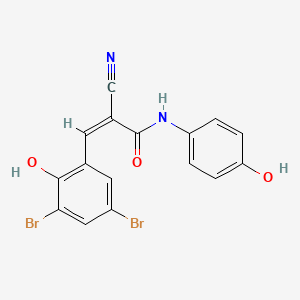
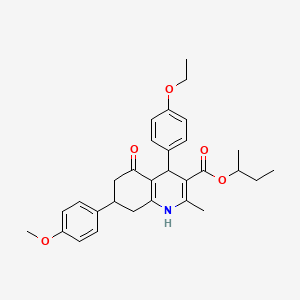
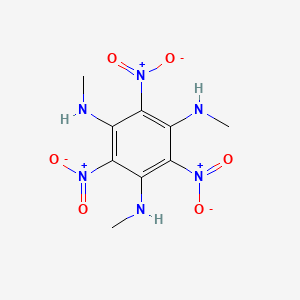
![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)
